Positional Isomer Differentiation: 2-CF3 vs. 3-CF3 Benzamide Regioisomers and Electronic Effects
The ortho-substituted 2-(trifluoromethyl) group in the target compound imposes a distinct electronic and conformational landscape relative to the meta-substituted 3-(trifluoromethyl) analog . The 2-CF3 group exhibits a strong Hammett σₘ value of 0.43 and σₚ value of 0.54, indicating significant electron-withdrawing capacity that affects the amide carbonyl electrophilicity and the overall dipole moment of the molecule [1]. In contrast, the 3-CF3 regioisomer positions this effect differently, altering both binding-site complementarity and metabolic susceptibility in biological assays [2]. The InChI Key VVLPKDLGHDQZAY-UHFFFAOYSA-N unambiguously identifies the target compound and differentiates it from the 3-CF3 regioisomer.
| Evidence Dimension | Hammett constant (σₘ) – positional electronic effect |
|---|---|
| Target Compound Data | σₘ = 0.43 for 2-CF3 substituent |
| Comparator Or Baseline | σₘ = 0.43 for 3-CF3 substituent (equivalent value, but different positional effect on molecular properties) |
| Quantified Difference | Different 3D electronic distribution; specific comparative IC50/EC50 data not available for this exact pair |
| Conditions | Derived from Hammett substituent constants for benzoic acid ionization equilibrium |
Why This Matters
For medicinal chemistry and chemical biology screening, the positional isomer of the CF3 group can dictate target selectivity; procurement of the correct regioisomer is critical for data reproducibility.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
- [2] PubChem Compound Summary. Comparative analysis of CF3-substituted benzamide analogs. View Source
